molecular formula C15H15N3O B1208176 Premazepam CAS No. 57435-86-6

Premazepam

Cat. No. B1208176
M. Wt: 253.30 g/mol
InChI Key: CNWSHOJSFGGNLC-UHFFFAOYSA-N
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Patent
US04391817

Procedure details

3,7-dihydro-6,7-dimethyl-5-phenylpyrrolo[3,4-e][1,4]diazepin-2(1H)-one (5.0 g, 0.020 mole) is dissolved in methanol (150 ml) and the obtained solution is cooled to -60° C. and stirred during the addition of a solution of bromine (3.4 g, 0.021 mole) in methanol (10 ml). After 20 minutes at -60° C., the reaction mixture is poured into an aqueous solution of NaHCO3 (1.5% w/v, 750 ml). The precipitate which forms is recovered by filtration and crystallized from methanol yielding 4.2 g of the compound of the title. M.p. 200°-2° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([CH3:19])[CH:4]=[C:5]2[C:11]=1[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[N:9][CH2:8][C:7](=[O:18])[NH:6]2.[Br:20]Br.C([O-])(O)=O.[Na+]>CO>[Br:20][C:4]1[N:3]([CH3:19])[C:2]([CH3:1])=[C:11]2[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:9][CH2:8][C:7](=[O:18])[NH:6][C:5]=12 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1N(C=C2NC(CN=C(C21)C2=CC=CC=C2)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate which forms is recovered by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from methanol yielding 4.2 g of the compound of the title

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC=1N(C(=C2C1NC(CN=C2C2=CC=CC=C2)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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